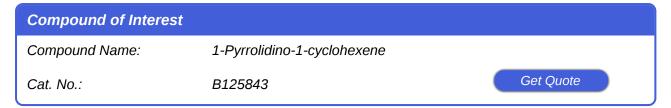


# mechanism of Stork enamine alkylation using 1-Pyrrolidino-1-cyclohexene

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An In-depth Technical Guide to the Stork Enamine Alkylation of **1-Pyrrolidino-1-cyclohexene** 

#### **Abstract**

The Stork enamine alkylation is a cornerstone of modern organic synthesis, providing a mild and efficient method for the  $\alpha$ -alkylation and acylation of carbonyl compounds.[1][2] This reaction circumvents the challenges associated with direct enolate alkylation, such as the need for strong bases, polyalkylation, and self-condensation.[2][3] This guide provides a detailed examination of the core mechanism of the Stork enamine alkylation, focusing on the use of **1-pyrrolidino-1-cyclohexene**, the enamine derived from cyclohexanone and pyrrolidine. It includes detailed experimental protocols, quantitative data, and visualizations of the reaction pathway and experimental workflow for researchers, scientists, and professionals in drug development.

#### **Core Mechanism**

The Stork enamine alkylation proceeds through a three-step sequence: (1) the formation of an enamine from a ketone and a secondary amine, (2) the nucleophilic attack of the enamine on an electrophile (C-alkylation), and (3) the hydrolysis of the resulting iminium salt to yield the  $\alpha$ -alkylated ketone.[2][4][5]

## Step 1: Formation of 1-Pyrrolidino-1-cyclohexene



The process begins with the acid-catalyzed condensation of cyclohexanone with a secondary amine, typically pyrrolidine.[5][6] This reaction is a reversible addition-elimination process where water is removed to drive the equilibrium toward the enamine product.[7] The lone pair of electrons on the pyrrolidine nitrogen attacks the carbonyl carbon of cyclohexanone. Following proton transfer and dehydration, the stable enamine, **1-pyrrolidino-1-cyclohexene**, is formed.[5] Enamines are considered nitrogen analogs of enols and serve as potent nucleophiles.[1]

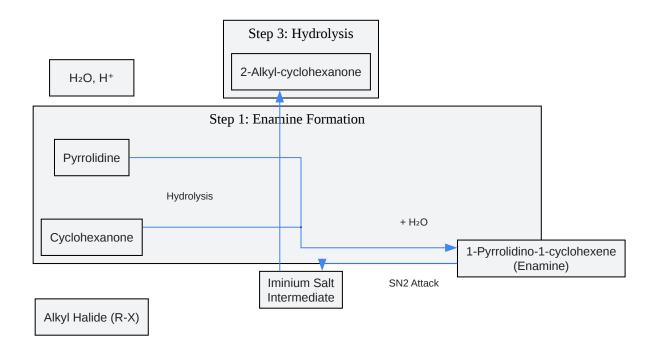
## **Step 2: Nucleophilic Attack and Alkylation**

The nucleophilicity of the enamine is centered on the  $\alpha$ -carbon of the original ketone, due to resonance involving the nitrogen lone pair.[3][8] This "enamine reactivity" allows for an S(\_N)2 reaction with a suitable electrophile.[9][10] The enamine's  $\beta$ -carbon attacks the electrophile, forming a new carbon-carbon bond and a transient iminium salt intermediate.[2][3] This step proceeds under neutral conditions, a key advantage of the method.[4] The reaction is most effective with reactive electrophiles such as allylic, benzylic, and propargylic halides, as well as Michael acceptors.[1][11] Tertiary alkyl halides are unsuitable as they tend to undergo elimination.[1][4]

### **Step 3: Hydrolysis of the Iminium Salt**

The final step involves the hydrolysis of the iminium salt with dilute aqueous acid.[4][11] This process regenerates the carbonyl group, yielding the final  $\alpha$ -alkylated cyclohexanone product and releasing the protonated secondary amine.[3][9]







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